molecular formula C19H19N3O3S2 B2533763 N-(2,5-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-98-6

N-(2,5-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2533763
CAS RN: 864917-98-6
M. Wt: 401.5
InChI Key: QUWUGLVQNFXWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as DMPTA, is a chemical compound that has gained attention in the scientific community for its potential use in various fields of research. It is a thioamide derivative of 2,5-dimethoxyphenethylamine (2C-H), a psychedelic drug known for its hallucinogenic effects. However, DMPTA is not a psychoactive substance, and its properties are entirely different from those of 2C-H.

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar thiadiazole derivatives, such as the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives, demonstrates the interest in developing novel compounds through carbodiimide condensation catalysis. These synthesis processes are crucial for creating compounds with potential therapeutic or material applications. The structural and spectral features of these compounds provide foundational knowledge for understanding their chemical properties and potential applications (P. Yu et al., 2014).

Anticancer Applications

A significant area of research involves the evaluation of thiadiazole derivatives for their anticancer properties. Studies have synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and tested their cytotoxic activities against various cancer cell lines. These studies aim to discover compounds that exhibit potent anticancer activities, highlighting the potential therapeutic applications of thiadiazole derivatives (Sraa Abu-Melha, 2021).

Molecular Modeling and Drug Design

Molecular modeling studies on thiadiazole derivatives contribute to the understanding of their interaction with biological targets. These studies are essential for drug design, allowing researchers to predict how these compounds might interact with enzymes or receptors within the body. For example, the synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents involve molecular modeling to assess their potential as therapeutic agents (Ulviye Acar Çevik et al., 2020).

Antibacterial and Antifungal Agents

Thiadiazole derivatives have also been explored for their antibacterial and antifungal properties. The synthesis of acetylenic derivatives of substituted 1, 3, 4-thiadiazole as antibacterial agents highlights the potential of these compounds in developing new antimicrobial treatments. These studies address the ongoing need for new drugs to combat resistant bacterial and fungal strains (Anwar A. Tamer & Ahlam J Qassir, 2019).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-12-5-4-6-13(9-12)18-21-19(27-22-18)26-11-17(23)20-15-10-14(24-2)7-8-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWUGLVQNFXWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.